molecular formula C13H17NO2 B1657359 phenyl N-cyclohexylcarbamate CAS No. 56379-88-5

phenyl N-cyclohexylcarbamate

Cat. No.: B1657359
CAS No.: 56379-88-5
M. Wt: 219.28 g/mol
InChI Key: GJQFJYAVSJYAOW-UHFFFAOYSA-N
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Description

Phenyl N-cyclohexylcarbamate is an organic compound with the molecular formula C13H17NO2. It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a phenyl group and a cyclohexyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl N-cyclohexylcarbamate can be synthesized through several methods. One common method involves the reaction of cyclohexanol with phenyl isocyanate in the presence of a catalytic amount of hydrochloric acid. This reaction proceeds under mild conditions and avoids the use of highly toxic and corrosive reagents such as phosgene .

Industrial Production Methods: In industrial settings, this compound can be produced using a similar approach but on a larger scale. The reaction is typically carried out in a controlled environment to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Phenyl N-cyclohexylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Phenyl N-cyclohexylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of phenyl N-cyclohexylcarbamate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on the context. The compound’s carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, its phenyl and cyclohexyl groups can interact with hydrophobic pockets in proteins, influencing their function .

Comparison with Similar Compounds

Phenyl N-cyclohexylcarbamate can be compared with other carbamate derivatives such as:

  • Phenyl N-methylcarbamate
  • Phenyl N-ethylcarbamate
  • Cyclohexyl N-methylcarbamate

Uniqueness: this compound is unique due to the presence of both a phenyl group and a cyclohexyl group, which confer distinct chemical and physical properties. These groups influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

phenyl N-cyclohexylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-13(14-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h2,5-6,9-11H,1,3-4,7-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJQFJYAVSJYAOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30971810
Record name Phenyl hydrogen cyclohexylcarbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30971810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26730502
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

56379-88-5
Record name NSC128823
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128823
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenyl hydrogen cyclohexylcarbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30971810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHENYL N-CYCLOHEXYLCARBAMATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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